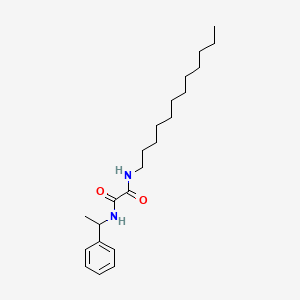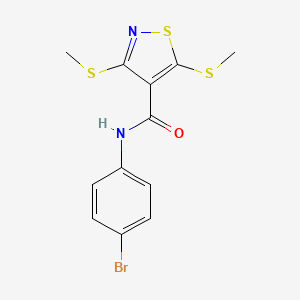![molecular formula C21H15BrN4O6 B11541794 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11541794.png)
4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe bromopyridine, un groupe hydrazinylidène et un ester nitrobenzoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate implique généralement plusieurs étapes, commençant par la préparation des intermédiaires clés. Une approche courante consiste à synthétiser d'abord l'acide 5-bromopyridine-3-carboxylique, qui est ensuite converti en son chlorure d'acyle correspondant. Ce chlorure d'acyle est réagi avec l'hydrazine pour former l'intermédiaire hydrazide. L'hydrazide est ensuite soumis à une réaction de condensation avec le 2-méthoxybenzaldéhyde pour former le dérivé hydrazinylidène. Enfin, l'ester nitrobenzoate est introduit par une réaction d'estérification avec l'acide 4-nitrobenzoïque .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et le rendement de la synthèse. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir le groupe nitro en une amine ou d'autres groupes fonctionnels.
Substitution : L'atome de brome dans le cycle pyridine peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que le borohydrure de sodium (NaBH4) ou le dihydrogène (H2) en présence d'un catalyseur peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent souvent l'utilisation de bases comme l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent introduire une variété de groupes fonctionnels, en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate a plusieurs applications en recherche scientifique :
Chimie : Le composé est utilisé comme élément de base dans la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de nouveaux mécanismes.
Biologie : En recherche biologique, le composé peut être utilisé comme sonde pour étudier les interactions enzymatiques et les voies cellulaires.
Médecine : Le composé a des applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des voies moléculaires spécifiques.
Industrie : Dans les applications industrielles, le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le groupe bromopyridine peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Le groupe hydrazinylidène peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, entraînant des modifications de leur fonction. L'ester nitrobenzoate peut subir une hydrolyse, libérant des métabolites actifs qui modulent davantage les voies biologiques.
Mécanisme D'action
The mechanism by which 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The nitro and bromopyridinyl groups are likely involved in interactions with biological targets, while the methoxy and formamido groups may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 5-bromopyridine-3-carboxylique : Précurseur dans la synthèse du composé cible.
2-Méthoxybenzaldéhyde : Un autre intermédiaire clé utilisé dans la synthèse.
Acide 4-nitrobenzoïque : Utilisé dans l'étape finale d'estérification.
Unicité
L'unicité du 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate réside dans sa combinaison de groupes fonctionnels, ce qui permet une large gamme de réactions chimiques et d'interactions biologiques. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C21H15BrN4O6 |
|---|---|
Poids moléculaire |
499.3 g/mol |
Nom IUPAC |
[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H15BrN4O6/c1-31-19-8-13(10-24-25-20(27)15-9-16(22)12-23-11-15)2-7-18(19)32-21(28)14-3-5-17(6-4-14)26(29)30/h2-12H,1H3,(H,25,27)/b24-10+ |
Clé InChI |
QQXMPTJJHQDOQG-YSURURNPSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B11541714.png)
![4-amino-N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11541719.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(propan-2-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11541721.png)
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11541727.png)
![4-[(E)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B11541733.png)
![1,2-bis(propylsulfonyl)-N'-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B11541735.png)
![2-(4-chlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541743.png)

![2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-iodobenzoate](/img/structure/B11541766.png)
![2-{[(E)-(3,5-diiodo-4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11541768.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541778.png)

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B11541784.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541800.png)
